molecular formula C11H12O2 B1338443 7-Hydroxy-3,4-dimethylindan-1-one CAS No. 53005-72-4

7-Hydroxy-3,4-dimethylindan-1-one

Cat. No.: B1338443
CAS No.: 53005-72-4
M. Wt: 176.21 g/mol
InChI Key: DRHXUYFRRQUTNN-UHFFFAOYSA-N
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Description

7-Hydroxy-3,4-dimethylindan-1-one is an organic compound belonging to the indanone family. Indanones are known for their diverse biological activities and applications in medicinal chemistry. This compound, characterized by a hydroxy group at the 7th position and two methyl groups at the 3rd and 4th positions, has garnered interest due to its potential therapeutic properties and its role as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-3,4-dimethylindan-1-one typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the Friedel-Crafts acylation of 3,4-dimethylphenol with succinic anhydride, followed by cyclization and subsequent oxidation to yield the desired indanone . Another approach involves the use of a Diels-Alder reaction between a diene and a dienophile, followed by functional group modifications .

Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions, such as temperature control and catalyst selection, are crucial for efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions: 7-Hydroxy-3,4-dimethylindan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 7-Hydroxy-3,4-dimethylindan-1-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

  • 7-Hydroxy-3-methylindan-1-one
  • 7-Hydroxy-4-methylindan-1-one
  • 3,4-Dimethylindan-1-one

Comparison: 7-Hydroxy-3,4-dimethylindan-1-one is unique due to the presence of both hydroxy and methyl groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit enhanced potency as an enzyme inhibitor and greater stability under physiological conditions .

Biological Activity

Overview

7-Hydroxy-3,4-dimethylindan-1-one is an organic compound belonging to the indanone family, recognized for its diverse biological activities and potential therapeutic applications. This compound features a hydroxyl group at the 7th position and two methyl groups at the 3rd and 4th positions, which contribute to its unique chemical reactivity and biological properties.

The primary biological activity of this compound is its cytotoxic effect on breast cancer cells. The compound induces apoptosis through oxidative stress mechanisms, primarily by increasing the activity of caspases (caspase-3 and caspase-9), which are crucial for the intrinsic pathway of apoptosis.

Key Mechanisms:

  • Oxidative Stress Induction : The compound generates reactive oxygen species (ROS) that lead to cellular damage and apoptosis.
  • Enzyme Interaction : It interacts with cytochrome P450 enzymes, influencing metabolic pathways and potentially leading to the formation of additional reactive metabolites.

This compound exhibits several biochemical properties that enhance its biological activity:

  • Cell Signaling Modulation : It affects various signaling pathways involved in cell growth and survival.
  • Gene Expression Alteration : The compound can modulate gene expression linked to apoptosis and cell cycle regulation.
  • Mitochondrial Function Impact : It influences mitochondrial activity, affecting ATP production and overall cellular metabolism.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it can effectively reach target cells. Its distribution within tissues is influenced by specific transport mechanisms across cell membranes, allowing for localized therapeutic effects.

Dosage Effects in Animal Models

Research has shown that the effects of this compound vary with dosage in animal models:

  • Low Doses : Exhibited antioxidant properties and protective effects against oxidative stress.
  • High Doses : Induced significant cytotoxicity in cancer models, leading to reduced tumor viability.

Case Studies

Several studies have explored the biological activity of this compound:

  • Breast Cancer Cell Lines :
    • A study demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability among various breast cancer cell lines. The mechanism involved increased ROS production and activation of apoptotic pathways.
  • Metabolic Pathway Analysis :
    • Investigations into metabolic pathways revealed that the compound is primarily metabolized by cytochrome P450 enzymes, leading to the generation of both active metabolites and potential toxic byproducts. This highlights the importance of understanding its metabolic fate in therapeutic contexts .

Comparison with Similar Compounds

To contextualize its biological activity, a comparison with similar compounds can be useful:

Compound NameKey FeaturesBiological Activity
7-Hydroxy-3-methylindan-1-oneHydroxy group at position 7Moderate cytotoxicity
7-Hydroxy-4-methylindan-1-oneHydroxy group at position 7Lower potency compared to this compound
3,4-Dimethylindan-1-oneLacks hydroxy groupLimited biological activity

The presence of both hydroxy and methyl groups in this compound enhances its enzyme inhibitory potential compared to its analogs.

Properties

IUPAC Name

7-hydroxy-3,4-dimethyl-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-6-3-4-8(12)11-9(13)5-7(2)10(6)11/h3-4,7,12H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRHXUYFRRQUTNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C2=C(C=CC(=C12)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70456873
Record name 7-hydroxy-3,4-dimethylindan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70456873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53005-72-4
Record name 7-hydroxy-3,4-dimethylindan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70456873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Likewise, a mixture of 21.6 g. (0.2 mol) of p-cresol and 17.2 g. (0.2 mol) of γ-butyrolactone is added into a mixture of 79.8 g. (0.6 mol) of anhydrous aluminium chloride and 15.0 g. (0.26 mol) of sodium chloride which mixture has been molten at 140°C, and the resultant mixture is heated at a temperature of 140°-200°C for about 3 minutes. After cooling, the reaction mixture is poured into a hydrochloric acid-ice and the resulting acidic solution is stirred with benzene. The benzene layer is taken up and dried with anhydrous sodium sulfate. The solvent is removed by distillation, and the residue is further subjected to vacuum distillation, whereby yellowish liquid is distilled out at 95°-105°C/2mmHg, which liquid is solidified on cooling. Upon recrystallization from n-hexane after decolorization with active carbon, 14.9 g. of whitish-purple crystals of 3,4-dimethyl-7-hydroxyindan-1-one having a melting point of 52°-53°C is obtained.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

7-Hydroxy-3,4-dimethylindan-1-one
7-Hydroxy-3,4-dimethylindan-1-one
7-Hydroxy-3,4-dimethylindan-1-one
7-Hydroxy-3,4-dimethylindan-1-one
7-Hydroxy-3,4-dimethylindan-1-one
7-Hydroxy-3,4-dimethylindan-1-one

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